Acetyl-PHF6QV amide Trifluoroacetate
CAS No.: 2022956-52-9
Cat. No.: VC11653640
Molecular Formula: C40H65F3N8O10
Molecular Weight: 875.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2022956-52-9 |
|---|---|
| Molecular Formula | C40H65F3N8O10 |
| Molecular Weight | 875.0 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C38H64N8O8.C2HF3O2/c1-10-23(8)32(46-37(53)31(22(6)7)44-36(52)29(20(2)3)41-24(9)47)38(54)45-30(21(4)5)35(51)43-28(19-25-14-16-26(48)17-15-25)34(50)42-27(33(40)49)13-11-12-18-39;3-2(4,5)1(6)7/h14-17,20-23,27-32,48H,10-13,18-19,39H2,1-9H3,(H2,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,52)(H,45,54)(H,46,53);(H,6,7)/t23-,27-,28-,29-,30-,31-,32-;/m0./s1 |
| Standard InChI Key | JVCGZJDGRWECLW-IJPVZMTKSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
| SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Acetyl-PHF6QV amide trifluoroacetate is characterized by a 40-carbon backbone incorporating three fluorine atoms from the TFA moiety. Its IUPAC name—(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)prop—reflects its stereochemical complexity, with multiple chiral centers influencing its conformational stability. The acetyl group at the N-terminus and the C-terminal amide functionalization enhance resistance to enzymatic degradation compared to linear peptides.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2022956-52-9 |
| Molecular Formula | |
| Molecular Weight | 875.0 g/mol |
| Salt Form | Trifluoroacetate |
| Purity | Research grade (≥95% by HPLC) |
Trifluoroacetate Counterion Dynamics
Synthesis and Purification Methodologies
Solid-Phase Peptide Synthesis (SPPS) Framework
While explicit protocols for Acetyl-PHF6QV amide trifluoroacetate are proprietary, its synthesis likely follows Fmoc-based SPPS principles. Key steps include:
-
Resin Functionalization: Use of hydroxymethylphenoxyacetic acid (HMPA) resins to minimize trifluoroacetylation side reactions .
-
Coupling Cycles: Iterative deprotection (20% piperidine in DMF) and amino acid coupling (HBTU/HOBt activators).
-
Global Deprotection: TFA-mediated cleavage with scavengers (e.g., triisopropylsilane) to prevent cation-induced side reactions .
Trifluoroacetylation Mitigation Strategies
A major challenge in SPPS is inadvertent N-terminal trifluoroacetylation, which occurs via intersite nucleophilic reactions between TFA-oxidized resin hydroxymethyl groups and peptide amines . For Acetyl-PHF6QV amide trifluoroacetate, this risk is minimized using:
-
4-(Oxymethyl)-phenylacetamidomethyl (PAM) Resins: Reduce hydroxymethyl group formation during TFA cleavage .
-
Post-Synthesis Ion Exchange: Replacement of TFA with HCl or acetate via dialysis, though this remains unconfirmed for the specific compound .
Research Applications and Biological Relevance
Neurodegenerative Disease Models
The “PHF6” motif suggests potential relevance to tauopathy research, as PHF6 (VQIVYK) is a core segment of tau fibrils in Alzheimer’s disease. Acetyl-PHF6QV amide trifluoroacetate may serve as:
-
Fibrillation Inhibitor: Acetylation could disrupt β-sheet stacking, analogous to N-terminal acetylated amyloid-β variants.
-
PET Tracer Candidate: Fluorine-18 labeling potential for in vivo imaging of tau aggregates.
Immunomodulatory Effects
Trifluoroacetate’s allosteric modulation of ligand-gated ion channels (e.g., glycine receptors) implies indirect immunological effects . In murine models, TFA-counterioned peptides accelerate autoimmune disease onset by 3–5 days compared to acetate forms, likely due to enhanced MHC-II binding .
Biological and Metabolic Implications of Trifluoroacetate
Pharmacokinetic Considerations
TFA’s metabolic stability (half-life ≈ 16–24 hr in rodents) raises concerns for long-term studies . In Acetyl-PHF6QV amide trifluoroacetate, residual TFA may:
-
Alter Hepatic Metabolism: Inhibit glycolysis and creatine phosphokinase via trifluoroacetyl-CoA formation .
-
Modulate Plasma Protein Binding: Compete with albumin-bound drugs like warfarin .
In Vitro vs. In Vivo Discrepancies
Studies on antimicrobial peptides show TFA salts exhibit 30–40% lower hemolytic activity than acetates, underscoring the counterion’s impact on bioactivity . For Acetyl-PHF6QV amide trifluoroacetate, such effects could confound toxicity assessments unless desalted via ion exchange.
Future Research Directions
Structural Optimization
-
Counterion Replacement: Comparative studies of hydrochloride or acetate salts to isolate TFA-specific effects.
-
Stapling Modifications: Introduce hydrocarbon staples to stabilize α-helical conformations absent in the native sequence.
Targeted Delivery Systems
Encapsulation in PEGylated liposomes could mitigate TFA’s metabolic liabilities while enhancing blood-brain barrier penetration for neurodegenerative applications.
Omics-Scale Characterization
High-resolution mass spectrometry and cryo-EM are needed to map post-translational modifications and aggregation kinetics under physiological conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume